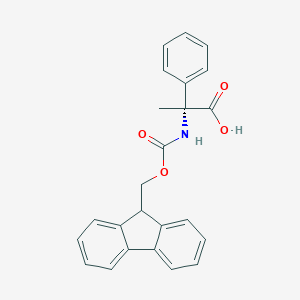

(R)-Fmoc-alpha-methyl-phenylglycine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

®-Fmoc-alpha-methyl-phenylglycine is a chiral amino acid derivative commonly used in peptide synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group, which facilitates its incorporation into peptides. The alpha-methyl group and phenyl ring contribute to its unique stereochemistry and reactivity.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of ®-Fmoc-alpha-methyl-phenylglycine typically involves the following steps:

Starting Material: The synthesis begins with the commercially available ®-alpha-methyl-phenylglycine.

Protection of the Amino Group: The amino group is protected using the Fmoc chloride reagent under basic conditions, such as in the presence of sodium carbonate or triethylamine.

Purification: The product is purified using techniques like recrystallization or column chromatography to obtain the desired ®-Fmoc-alpha-methyl-phenylglycine.

Industrial Production Methods: In industrial settings, the production of ®-Fmoc-alpha-methyl-phenylglycine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often using automated synthesis equipment and large-scale purification methods.

化学反応の分析

Types of Reactions: ®-Fmoc-alpha-methyl-phenylglycine undergoes various chemical reactions, including:

Deprotection: The Fmoc group can be removed using a base like piperidine, revealing the free amino group.

Coupling Reactions: The free amino group can participate in peptide bond formation with carboxyl groups of other amino acids or peptides.

Substitution Reactions: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Deprotection: Piperidine in dimethylformamide (DMF).

Coupling: Carbodiimide reagents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of coupling additives like N-hydroxysuccinimide (NHS).

Major Products:

Deprotected Amino Acid: Removal of the Fmoc group yields ®-alpha-methyl-phenylglycine.

Peptides: Coupling reactions result in the formation of peptides with ®-Fmoc-alpha-methyl-phenylglycine as a constituent.

科学的研究の応用

®-Fmoc-alpha-methyl-phenylglycine has several applications in scientific research:

Peptide Synthesis: It is widely used in the synthesis of peptides and peptidomimetics due to its chiral nature and compatibility with solid-phase peptide synthesis (SPPS).

Medicinal Chemistry: The compound is used in the design of peptide-based drugs and inhibitors, contributing to the development of therapeutics for various diseases.

Biological Studies: It serves as a building block in the synthesis of peptides for studying protein-protein interactions, enzyme mechanisms, and receptor binding.

作用機序

The mechanism of action of ®-Fmoc-alpha-methyl-phenylglycine primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing the incorporation of ®-alpha-methyl-phenylglycine into peptides. The alpha-methyl group and phenyl ring influence the stereochemistry and binding properties of the resulting peptides.

類似化合物との比較

(S)-Fmoc-alpha-methyl-phenylglycine: The enantiomer of ®-Fmoc-alpha-methyl-phenylglycine, differing in the configuration of the chiral center.

Fmoc-phenylglycine: Lacks the alpha-methyl group, resulting in different steric and electronic properties.

Fmoc-alpha-methyl-alanine: Similar structure but with a methyl group instead of a phenyl ring.

Uniqueness: ®-Fmoc-alpha-methyl-phenylglycine is unique due to its specific stereochemistry and the presence of both the alpha-methyl group and phenyl ring. These features contribute to its distinct reactivity and suitability for specific applications in peptide synthesis and medicinal chemistry.

生物活性

(R)-Fmoc-alpha-methyl-phenylglycine is a chiral amino acid derivative widely utilized in peptide synthesis and medicinal chemistry. This compound is notable for its unique stereochemistry and reactivity, making it a valuable building block in the development of biologically active peptides and peptidomimetics. This article explores the biological activity of this compound, highlighting its applications, mechanisms of action, and comparative studies with similar compounds.

This compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is crucial for its incorporation into peptides. The presence of the alpha-methyl group and the phenyl ring contributes to its distinct steric and electronic properties.

Key Reactions

- Deprotection : The Fmoc group can be removed using bases such as piperidine, revealing the free amino group.

- Coupling Reactions : The free amino group can participate in peptide bond formation with carboxyl groups from other amino acids.

- Substitution Reactions : The phenyl ring can undergo electrophilic aromatic substitution reactions.

Biological Applications

This compound is employed in various biological studies due to its ability to influence peptide structure and function:

- Peptide Synthesis : It is extensively used in solid-phase peptide synthesis (SPPS), allowing for the creation of complex peptide structures that can mimic natural proteins.

- Medicinal Chemistry : This compound plays a role in designing peptide-based drugs, contributing to therapeutic developments for diseases such as cancer and bacterial infections.

- Biological Studies : It serves as a building block for synthesizing peptides that investigate protein-protein interactions, enzyme mechanisms, and receptor binding activities .

The mechanism of action for this compound primarily involves its role as a building block in peptide synthesis. Upon deprotection, the free amino group facilitates peptide bond formation, allowing for incorporation into various peptide sequences. The structural characteristics imparted by the alpha-methyl group and phenyl ring enhance the binding properties and biological activity of the resulting peptides.

Comparative Studies

Comparative analyses with similar compounds reveal insights into the unique properties of this compound:

| Compound | Key Features | Biological Activity |

|---|---|---|

| (S)-Fmoc-alpha-methyl-phenylglycine | Enantiomer with opposite chirality | Different binding affinities |

| Fmoc-phenylglycine | Lacks alpha-methyl group; different steric properties | Altered reactivity and selectivity |

| Fmoc-alpha-methyl-alanine | Similar structure but with an aliphatic side chain | Variations in peptide folding and stability |

Case Studies

- Peptide-Based Drug Development : In a study focusing on glycopeptide antibiotics, this compound was incorporated into synthetic pathways to enhance antibiotic efficacy against resistant bacteria .

- Protein Interaction Studies : Research demonstrated that peptides containing this compound exhibited altered binding affinities to specific receptors, indicating its potential role in modulating biological pathways.

特性

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-phenylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21NO4/c1-24(22(26)27,16-9-3-2-4-10-16)25-23(28)29-15-21-19-13-7-5-11-17(19)18-12-6-8-14-20(18)21/h2-14,21H,15H2,1H3,(H,25,28)(H,26,27)/t24-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGAVVPDORCZLJU-XMMPIXPASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@](C1=CC=CC=C1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。